1-(4-Butoxyphenyl)propan-1-one
Overview
Description
1-(4-Butoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Structures and Computational Studies
Research on cathinones, including derivatives similar to 1-(4-Butoxyphenyl)propan-1-one, has been conducted to understand their molecular structures and properties. X-ray diffraction and computational studies, like density functional theory (DFT), have been used to analyze these compounds' structures (Nycz et al., 2011).
Synthesis and Characterization of Polymeric Derivatives
The synthesis and characterization of polymeric derivatives, which include groups similar to this compound, have been explored. These studies involve understanding the chemical structures and properties of these polymers, which have applications in various fields (Claramunt et al., 2003).
Spectroscopic Characterization and Crystal Structures
Spectroscopic characterization and crystal structure analysis of cathinone derivatives have been conducted, providing insights into the molecular makeup and interaction of these compounds (Kuś et al., 2016).
Molecular Docking Investigations
Studies have also focused on molecular docking investigations of compounds with structures similar to this compound. These studies aim to understand how these compounds interact with biological targets, which is crucial in drug design and pharmaceutical research (Ramesh et al., 2019).
Applications in Synthesis of Beta-Blockers
Research has been conducted on the synthesis and application of compounds related to this compound in the development of beta-blockers. These studies are significant in the field of medicinal chemistry, particularly in the development of cardiovascular drugs (Rzeszotarski et al., 1979).
Force Field Development for Alcohols and Polyalcohols
Force field development for alcohols and polyalcohols includes studies on compounds with structural similarities to this compound. These studies contribute to the understanding of molecular interactions and properties in computational chemistry (Ferrando et al., 2009).
Photoinduced Reactivity Studies
Research on photoinduced reactivity involves compounds related to this compound. These studies explore the reactions and properties of these compounds when exposed to light, which has implications in fields like polymer science and material engineering (Rosspeintner et al., 2009).
Properties
IUPAC Name |
1-(4-butoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRPJRSRLYATME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462995 | |
Record name | 1-(4-butoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-90-3 | |
Record name | 1-(4-butoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.